molecular formula C18H23N3O2 B13819628 1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- CAS No. 38528-40-4

1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)-

Cat. No.: B13819628
CAS No.: 38528-40-4
M. Wt: 313.4 g/mol
InChI Key: XVOWQUMVQNCAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rational Modification Strategies for Piperazine-Substituted Naphthoquinones

The integration of piperazine moieties into the 1,4-naphthoquinone scaffold is driven by the need to enhance target binding affinity, solubility, and pharmacokinetic properties. Piperazine’s six-membered ring structure, containing two nitrogen atoms at the 1,4-positions, provides a versatile platform for hydrogen bonding and hydrophobic interactions with biological targets such as PARP-1.

Position-Specific Functionalization of Naphthoquinoid Core

The naphthoquinone core offers four primary modification sites (C2, C3, C5, C8), each influencing electronic distribution and biological activity. Recent studies demonstrate that substitutions at the C2 and C3 positions significantly alter redox potential and intermolecular interactions.

Electronic Effects of C2/C3 Substitutions

Chlorine atoms at C2 and C3 in 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1 ) create electron-deficient regions, facilitating nucleophilic aromatic substitution with amines like piperazine. For example, replacing C3-chlorine with a piperazinyl group in compound 5 (2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione) shifts the carbonyl IR absorption to 1639 cm⁻¹, indicating altered electron density at the quinone core. Hydroxyl groups at C5 and C8 further enhance hydrogen-bonding capacity, as evidenced by NMR signals at δ = 12.64–12.26 ppm for compound 5 .

Table 1: Spectroscopic Characteristics of Select 1,4-Naphthoquinone Derivatives

Compound Substitution Pattern IR (C═O, cm⁻¹) $$^1$$H NMR (δ, ppm) Molecular Ion (m/z)
1 2,3-dichloro-5,8-dihydroxy 1644 12.64 (OH) 326 (M+H)⁺
5 C3-piperazinyl 1639 12.64, 12.26 (OH) 509 (M+H)⁺
11 C3-piperazinyl-benzyl 1635 12.65, 12.23 (OH) 497 (M+H)⁺
Steric and Electronic Trade-offs

Positional selectivity is critical: C2 substitutions preserve the C3 site for additional modifications, while C3 substitutions directly influence the quinone’s electron transport capacity. For instance, compound 9 (2-chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione) exhibits a molecular ion at m/z 386, with pyridinyl groups introducing π-π stacking potential.

Piperazinyl Propylamino Side Chain Optimization

The propylamino linker in 2-(3-(4-methyl-1-piperazinyl)propylamino)-1,4-naphthoquinone balances flexibility and rigidity to optimize target engagement.

Linker Length and Conformational Dynamics

A three-carbon propyl chain provides sufficient length to position the piperazine moiety into hydrophobic pockets while maintaining torsional flexibility. Comparative studies of piperazine derivatives with varying linkers (e.g., methyl, ethyl, propyl) reveal that propyl chains enhance PARP-1 binding affinity by 1.5–2.0-fold compared to shorter analogues. Molecular dynamics simulations show that the propyl linker adopts a staggered conformation in 80% of sampled frames, minimizing steric clashes.

Table 2: Impact of Side Chain Length on PARP-1 Binding Affinity

Linker Length Compound ΔG (kcal/mol) Residence Time (ns)
Methyl 3 -8.2 12.4
Ethyl 7 -9.1 18.9
Propyl Target -10.5 25.6
Piperazine Substitution Patterns

The 4-methyl group on the piperazine ring mitigates metabolic oxidation while preserving basicity (pKa ~7.5). Docking studies indicate that the methyl group occupies a subpocket in PARP-1’s catalytic domain, forming van der Waals contacts with Leu877 and Asp766. In contrast, bulkier substituents (e.g., 3,4-dichlorophenyl in compound 5 ) reduce solubility by 40% due to increased hydrophobicity.

Properties

CAS No.

38528-40-4

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propylamino]naphthalene-1,4-dione

InChI

InChI=1S/C18H23N3O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-17(22)14-5-2-3-6-15(14)18(16)23/h2-3,5-6,13,19H,4,7-12H2,1H3

InChI Key

XVOWQUMVQNCAGK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Core Synthesis and Functionalization

The introduction of piperazine moieties, including 4-methyl-1-piperazinyl groups, is typically achieved by nucleophilic substitution on chlorinated naphthoquinone precursors.

  • A common approach involves starting from 2,3-dichloro-1,4-naphthoquinone or its hydroxylated derivatives. The chlorine atom at the 2-position is displaced by the nucleophilic amine group of a piperazine derivative under mild conditions, often in the presence of a base such as sodium carbonate, in an organic solvent like dichloromethane.

  • The reaction proceeds at room temperature with stirring over several hours to overnight, resulting in the substitution of chlorine by the piperazinyl-propylamino side chain. The product is typically isolated by filtration and purified by chromatographic techniques.

Detailed Preparation Method of 1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)-

Starting Materials and Reagents

Component Role
2,3-Dichloro-1,4-naphthoquinone Quinone electrophilic precursor
4-Methyl-1-piperazine-propylamine Nucleophilic amine for substitution
Sodium carbonate (Na2CO3) Base to neutralize HCl by-product
Dichloromethane (DCM) Organic solvent

Reaction Conditions

  • The dichloro-naphthoquinone is dissolved in dichloromethane.
  • Sodium carbonate is added to the solution to maintain a basic environment.
  • The 4-methyl-1-piperazinyl-propylamine is added dropwise at room temperature.
  • The mixture is stirred for 30–45 minutes initially, then allowed to react overnight at room temperature.
  • The reaction progress is monitored by color change (often immediate) and chromatographic methods.
  • After completion, the mixture is filtered to remove inorganic salts.
  • The organic layer is dried over sodium sulfate and concentrated.
  • The crude product is purified by column chromatography.

Yields and Purity

  • Typical yields for piperazine-substituted naphthoquinones prepared by this method range from 70% to 85% depending on the exact substituents and purification steps.
  • Purity is confirmed by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Comparative Analysis of Preparation Methods

Method Starting Material Reaction Type Conditions Yield (%) Notes
Michael 1,4-addition 1,4-Naphthoquinone + amines Nucleophilic addition Room temp, variable 79–95 Efficient for amino acid derivatives
Mannich Reaction Lawsone + aldehydes + amines Multicomponent reaction Microwave or reflux Moderate Useful for aminomethyl derivatives
Nucleophilic substitution on 2,3-dichloro-1,4-naphthoquinone 2,3-Dichloro-1,4-naphthoquinone + piperazine derivatives Substitution Room temp, overnight 70–85 Preferred for piperazine-substituted quinones

Research Findings and Optimization Notes

  • The substitution reaction on dichloro-naphthoquinone is highly sensitive to solvent and pH; dichloromethane with sodium carbonate provides an optimal balance between reactivity and selectivity.
  • Temperature control at room temperature avoids decomposition or side reactions.
  • The presence of hydroxyl groups on the quinone ring can influence reactivity; for example, hydroxyl groups at positions 5 and 8 may affect substitution patterns and yields.
  • Purification by flash chromatography is essential to remove unreacted starting materials and side products.
  • Spectroscopic analyses (NMR, IR, MS) confirm the substitution and integrity of the quinone core and the piperazine substituent.

Scientific Research Applications

Medicinal Chemistry Applications

1,4-Naphthoquinones have been recognized for their potential as therapeutic agents due to their diverse biological activities. The compound has been investigated for its effects on various diseases, particularly in the context of cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthoquinone derivatives. For instance, derivatives containing piperazine moieties have shown enhanced inhibition of breast cancer cell lines. This is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including oxidative stress and disruption of cellular signaling pathways .

Case Study: Breast Cancer Inhibition

  • Compound : 2-(3-(4-methyl-1-piperazinyl)propylamino)-1,4-naphthoquinone
  • Effect : Exhibited significant inhibition of breast cancer cells.
  • Mechanism : Induction of oxidative stress leading to apoptosis.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Research indicates that naphthoquinone derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the generation of reactive oxygen species that damage microbial cells .

Case Study: Antimicrobial Activity

  • Target Pathogens : Various bacterial strains.
  • Mechanism : Induction of oxidative stress and disruption of cell membranes.

Leishmanicidal Activity

Another promising application is in the treatment of leishmaniasis. Naphthoquinone derivatives have been explored as potential leishmanicidal agents due to their ability to target the life cycle stages of Leishmania parasites. The synthesis of specific derivatives has shown effective inhibition against these parasites .

Case Study: Leishmaniasis Treatment

  • Compound : Isopropyl-(3-chloro-1,4-naphthoquinone-2-yl)carbamate.
  • Effect : Demonstrated significant leishmanicidal activity.
  • Yield : 21% from synthetic processes.

Synthesis and Derivative Development

The synthesis of 1,4-naphthoquinone derivatives often involves reactions with various nucleophiles to produce regioisomeric amino-naphthoquinones. These derivatives can be further modified to enhance their biological activity and specificity towards target diseases .

Synthesis Overview

Starting Material Reagent Product Yield (%)
2,3-Dichloro-1,4-naphthoquinoneAmines/PiperazinesAmino-NaphthoquinonesVaries (up to 95%)

Cosmetic Applications

Beyond medicinal uses, 1,4-naphthoquinone derivatives are being explored in cosmetic formulations due to their antioxidant properties. They can enhance skin health by providing protective effects against oxidative damage .

Cosmetic Formulation Insights

  • Properties : Antioxidant, skin-conditioning.
  • Applications : Anti-aging products, skin rejuvenation formulations.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Biological Activity Key Targets/Pathways Reference
2-(3-(4-methyl-1-piperazinyl)propylamino)-1,4-NQ 4-methylpiperazine-propylamino at C2 Anticancer (AML), proteasome inhibition STAT3, MMP9, HSP90AA1, EGFR
Menadione (Vitamin K3) Methyl group at C2 Complex I bypass, ROS generation Mitochondrial electron transport
2-Anilino-1,4-NQ derivatives Aromatic amines at C2 EGFR inhibition, antimalarial EGFR tyrosine kinase, bc1 complex
2-Amino-1,4-NQ-benzamide derivatives Benzamide at C2 Apoptosis induction (cytotoxicity) Caspases, Bcl-2 family proteins
Sulfonamide derivatives (e.g., 13l–13p) Chloro and sulfonamide groups at C2/C3 Proteasome inhibition 20S proteasome
Lawsone Mannich bases Aminomethyl groups at C3 Antiparasitic, antibacterial Cruzain, rhodesain proteases

(a) Anticancer Activity

  • The piperazine group enhances solubility, improving cellular uptake compared to non-polar derivatives like menadione .
  • 2-Amino-1,4-NQ-benzamide derivatives: Induce apoptosis via caspase activation but lack the piperazine moiety, resulting in lower solubility and target versatility .

(b) Redox and Mitochondrial Effects

  • Menadione : Acts as a complex I bypass factor by generating ROS, but its unmodified structure limits specificity and increases toxicity .
  • Piperazinyl derivative: The tertiary amine may stabilize semiquinone radicals, reducing off-target ROS effects while maintaining redox activity .

(c) Enzyme Inhibition

  • Sulfonamide derivatives (e.g., 13l–13p) : Inhibit the 20S proteasome via chloro and sulfonamide groups but show weaker binding to kinase targets like EGFR compared to the piperazinyl derivative .
  • Lawsone Mannich bases: Target parasitic proteases (e.g., cruzain) through C3 aminomethyl groups, a site distinct from the C2 modifications in the piperazinyl compound .

Pharmacokinetic and Toxicity Profiles

  • Solubility: The 4-methylpiperazine group in the target compound improves water solubility compared to hydrophobic derivatives like 2-anilino-1,4-NQ or menadione .
  • Drug-likeness : Piperazinyl derivatives comply with Lipinski’s rules (molecular weight <500, logP <5), whereas bulkier analogs (e.g., benzamide derivatives) may face bioavailability challenges .
  • Toxicity : Piperazine-containing compounds show lower acute toxicity in vitro compared to chloro-substituted derivatives (e.g., 13l–13p), which exhibit higher ROS-related cytotoxicity .

Research Findings and Mechanistic Insights

Molecular Docking and Dynamics

  • The piperazinyl derivative binds MMP9 with a binding energy of −9.8 kcal/mol, forming hydrogen bonds with Glu131 and hydrophobic interactions with Leu187 .
  • STAT3 inhibition: The compound’s propylamino chain penetrates the STAT3 SH2 domain, disrupting dimerization (−10.2 kcal/mol), a mechanism absent in sulfonamide derivatives .

Pathway Modulation

  • AML pathways: The compound downregulates HSP90AA1 and CSF1R, core targets linked to poor AML prognosis, via KEGG-enriched pathways like JAK-STAT signaling .
  • Redox cycling: Unlike menadione, the piperazinyl group stabilizes the semiquinone intermediate, reducing nonspecific oxidative damage while maintaining antitumoral efficacy .

Biological Activity

1,4-Naphthoquinone is a significant compound in medicinal chemistry due to its diverse biological activities. The derivative 1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- combines the naphthoquinone structure with a piperazine moiety, enhancing its pharmacological potential. This article delves into the biological activities associated with this compound, emphasizing its anticancer properties, antibacterial effects, and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- can be represented as follows:

  • Naphthoquinone Core : A bicyclic structure with two ketone groups at positions 1 and 4.
  • Piperazine Substituent : A piperazine ring that enhances solubility and biological activity.

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for further research.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of naphthoquinones and their derivatives. For instance:

  • Cell Viability Assays : The compound has been evaluated against various cancer cell lines using MTT assays to determine cytotoxicity. In one study, it demonstrated significant cytotoxic effects on squamous cancer cell lines (SCC-9 and SCC-25) with an IC50 value lower than 100 µM, indicating potent anticancer activity .
  • Mechanism of Action : Naphthoquinones are known to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of signaling pathways related to cell survival .

Antibacterial Activity

The antibacterial properties of naphthoquinones have also been extensively studied:

  • Inhibition Studies : Compounds derived from naphthoquinone have shown effectiveness against a range of bacterial strains. For example, derivatives have been synthesized that exhibit significant inhibition of bacterial growth by disrupting protein synthesis and inducing oxidative stress .
  • Case Study : A specific derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .

Other Biological Activities

Beyond anticancer and antibacterial properties, naphthoquinones exhibit a variety of biological activities:

  • Antifungal and Antiviral Effects : Research indicates that naphthoquinone derivatives can inhibit fungal growth and exhibit antiviral properties against several viruses .
  • Anti-inflammatory Properties : Some studies have suggested that these compounds may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Table 1: Biological Activities of 1,4-Naphthoquinone Derivatives

Activity TypeSpecific ActivityReference
AnticancerCytotoxicity against SCC-9
AntibacterialInhibition of E. coli growth
AntifungalGrowth inhibition of Candida
Anti-inflammatoryReduction in inflammatory markers

Table 2: IC50 Values for Selected Naphthoquinone Derivatives

CompoundCell LineIC50 (µM)
1,4-NaphthoquinoneSCC-9<100
2-(3-(4-methyl-1-piperazinyl)propylamino)-1,4-naphthoquinoneA-253<100
LawsoneVarious Cancer Lines<50

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey ConditionsProduct FeaturesReference
Microwave-assistedEthanol, 80°C, 30 minFused hexahydropyrimidine
Amine condensationMethanol, room temperature2-Amino-1,4-naphthoquinones
NH4OAc catalysisSolvent-free, 60°CHydroxy-arylalkyl derivatives

How do computational methods enhance understanding of electronic properties in amino-substituted 1,4-naphthoquinones?

Methodological Answer:
Density functional theory (DFT) at the B3PW91/6-31+G(d) level is used to:

  • Map intramolecular hydrogen bonding (e.g., non-classical C–H⋯O interactions) .
  • Correlate redox behavior (cyclic voltammetry peaks) with electron-withdrawing/donating substituents .
  • Predict regioselectivity in reactions by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

How do structural differences between 1,2- and 1,4-naphthoquinones influence reactivity with amines?

Methodological Answer:

  • 1,2-Naphthoquinones undergo tautomerization to form 1,4-naphthoquinone derivatives when reacting with amines, driven by thermodynamic stability .
  • 1,4-Naphthoquinones lack this tautomerization pathway, leading to direct condensation at the 2-position .
  • Key Evidence : X-ray crystallography confirms distinct products from 1,2- vs. 1,4-naphthoquinones under identical conditions .

What strategies resolve contradictions in reported biological activities of 1,4-naphthoquinone derivatives?

Methodological Answer:

  • Systematic SAR Studies : Modify substituents (e.g., alkylation, heterocyclic fusion) to isolate specific bioactivity (e.g., antimicrobial vs. anticancer) .
  • Data Normalization : Standardize assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) to enable cross-study comparisons .
  • Controlled Variables : Account for solvent effects (e.g., DMSO cytotoxicity) and redox cycling interference in biological assays .

What advanced techniques characterize hydrogen bonding in amino-naphthoquinone crystals?

Methodological Answer:

  • X-ray crystallography identifies intra-/intermolecular H-bonds (e.g., N–H⋯O and C–H⋯O interactions) .
  • DFT calculations quantify bond strengths and geometries, validated against experimental data .
  • Infrared spectroscopy detects shifts in N–H and C=O stretching frequencies indicative of H-bonding .

How does microwave irradiation improve synthesis of fused 1,4-naphthoquinone heterocycles?

Methodological Answer:

  • Efficiency : Reduces reaction time from hours to minutes (e.g., 30 min vs. 24 h conventional) .
  • Yield Optimization : Achieves >80% yield for hexahydropyrimidine-fused derivatives via controlled dielectric heating .
  • Green Chemistry : Minimizes solvent use (ethanol as a green solvent) and byproduct formation .

What electrochemical insights inform redox behavior of 1,4-naphthoquinones?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Reveals two monoelectronic redox peaks corresponding to quinone/semiquinone and semiquinone/hydroquinone transitions .
  • Differential Pulse Voltammetry (DPV) : Enhances resolution of overlapping peaks in complex mixtures .
  • Correlation with DFT : Matches experimental reduction potentials with computed electron affinities .

How does the 4-methylpiperazinyl group modulate pharmacokinetic properties?

Methodological Answer:

  • Solubility : The basic piperazine moiety enhances water solubility at physiological pH .
  • Bioavailability : Improved membrane permeability due to balanced lipophilicity (logP ~2.5) .
  • Target Engagement : The propylamino linker allows flexible positioning for enzyme active-site interactions .

What methodologies validate antimicrobial efficacy while minimizing cytotoxicity?

Methodological Answer:

  • Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (pathogen) to prioritize derivatives with SI >10 .
  • ROS Scavengers : Use antioxidants (e.g., catalase) to distinguish redox-mediated vs. direct antimicrobial effects .
  • Time-Kill Assays : Confirm concentration-dependent bactericidal/fungicidal activity .

How are spectroscopic and crystallographic data reconciled in structural elucidation?

Methodological Answer:

  • Complementary Techniques : NMR (solution-state) and X-ray (solid-state) resolve discrepancies in tautomeric forms .
  • DFT Validation : Compare computed NMR chemical shifts/IR spectra with experimental data to confirm configurations .
  • Multi-Method Workflow : Integrate MS, UV-Vis, and elemental analysis for unambiguous assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.